molecular formula C16H14BrN3O B12049870 4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B12049870
M. Wt: 344.21 g/mol
InChI Key: ZXVCWHSJVQQFIB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromophenyl group and a methoxyphenyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with 4-methoxyphenylhydrazine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
  • 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
  • 4-(4-Bromophenyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

Uniqueness

4-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both bromophenyl and methoxyphenyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H14BrN3O

Molecular Weight

344.21 g/mol

IUPAC Name

4-(4-bromophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine

InChI

InChI=1S/C16H14BrN3O/c1-21-14-8-6-13(7-9-14)20-16(18)15(10-19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3

InChI Key

ZXVCWHSJVQQFIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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